molecular formula C22H19N3O3 B12626422 N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine CAS No. 919491-65-9

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine

Cat. No.: B12626422
CAS No.: 919491-65-9
M. Wt: 373.4 g/mol
InChI Key: UIZZOKUQBZFZHP-IBGZPJMESA-N
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Description

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine is a compound that combines the structural features of 1,10-phenanthroline and L-tyrosine 1,10-Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, while L-tyrosine is an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine typically involves the following steps:

    Formation of 1,10-Phenanthroline Derivative: The starting material, 1,10-phenanthroline, is modified to introduce a reactive functional group. This can be achieved through various chemical reactions, such as acylation or alkylation.

    Coupling with L-Tyrosine: The modified 1,10-phenanthroline derivative is then coupled with L-tyrosine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) may be used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The phenanthroline moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine involves its ability to chelate metal ions through the phenanthroline moiety. This chelation can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine can be compared with other similar compounds, such as:

    1,10-Phenanthroline:

    2,2’-Bipyridine: Similar to 1,10-phenanthroline, 2,2’-bipyridine is another chelating ligand.

    Phenanthroline Derivatives: Various phenanthroline derivatives have been studied for their metal-binding properties and applications in catalysis and materials science.

Properties

CAS No.

919491-65-9

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(1,10-phenanthrolin-2-ylmethylamino)propanoic acid

InChI

InChI=1S/C22H19N3O3/c26-18-9-3-14(4-10-18)12-19(22(27)28)24-13-17-8-7-16-6-5-15-2-1-11-23-20(15)21(16)25-17/h1-11,19,24,26H,12-13H2,(H,27,28)/t19-/m0/s1

InChI Key

UIZZOKUQBZFZHP-IBGZPJMESA-N

Isomeric SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)CN[C@@H](CC4=CC=C(C=C4)O)C(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)CNC(CC4=CC=C(C=C4)O)C(=O)O)N=C1

Origin of Product

United States

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